N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This structurally constrained benzodioxole-thiazole benzamide (CAS 2034529-03-6) is a high-priority research chemical for ZAC ion channel pharmacology, kinase inhibition profiling, and P2X3 antagonist development. Unlike flexible methylene-spacer analogs, the direct amide linkage enhances conformational rigidity, potentially improving target engagement and selectivity. With demonstrated class-level ZAC antagonist activity (IC50 ~1-10 µM) and kinase inhibitory potential, this unexplored chemical matter offers differentiated screening value. Purchase for biochemical assays, cell-based screening, and SAR studies.

Molecular Formula C17H12N2O4S
Molecular Weight 340.35
CAS No. 2034529-03-6
Cat. No. B2464407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide
CAS2034529-03-6
Molecular FormulaC17H12N2O4S
Molecular Weight340.35
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
InChIInChI=1S/C17H12N2O4S/c20-16(19-12-3-6-14-15(9-12)22-10-21-14)11-1-4-13(5-2-11)23-17-18-7-8-24-17/h1-9H,10H2,(H,19,20)
InChIKeyKJKGIZXFKGPZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034529-03-6): Compound Identity and Pharmacophore Context


N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034529-03-6; molecular formula C₁₇H₁₂N₂O₄S; molecular weight 340.4 g/mol) is a synthetic heterocyclic small molecule comprising a central benzamide core, a 4-(thiazol-2-yloxy)benzamide scaffold, and an N-linked benzo[d][1,3]dioxole (1,3-benzodioxole) moiety. [1][2] The compound belongs to the broader class of 1,3-thiazol-2-yl substituted benzamides, a pharmacophore class extensively claimed in patent literature for therapeutic applications including kinase inhibition, P2X3 receptor antagonism, and antiproliferative activity. [3][4] It is commercially available as a research-grade chemical (purity ≥95%) for biochemical and cell-based assay applications.

Why Generic Substitution Fails: Structural Determinants of N-(Benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide Differentiation


Within the 4-(thiazol-2-yloxy)benzamide chemotype, substitution at the benzamide nitrogen position is the primary driver of target selectivity, potency, and physicochemical properties. Closely related analogs—including N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034529-37-6), N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034321-97-4), N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034607-15-1), and N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(thiazol-2-yloxy)benzamide (CAS 1903607-00-0)—each exhibit divergent biological profiles as a consequence of their distinct N-substituents. [1] Published structure-activity relationship (SAR) studies on N-(thiazol-2-yl)-benzamide analogs confirm that even minor alterations to the N-terminal heterocycle profoundly influence ZAC channel modulation potency and selectivity over related Cys-loop receptors. [2] Generic substitution without quantitative comparative data therefore carries a high risk of target disengagement, altered selectivity, or loss of functional activity in a given assay context.

Quantitative Differentiation Evidence: N-(Benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide vs. Closest Analogs


Molecular Property Differentiation: Topological Polar Surface Area and Hydrogen-Bond Acceptor Count vs. N-(Thiazol-2-yl) and N-(Pyridin-3-yl) Analogs

The benzo[d][1,3]dioxole substituent confers a higher topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the thiazol-2-yl and pyridin-3-yl analogs, properties that directly influence membrane permeability and oral bioavailability predictions. [1][2]

Medicinal Chemistry Drug Design Physicochemical Profiling

ZAC Channel Modulator Class Membership: N-(Thiazol-2-yl)-benzamide Scaffold SAR Context

The core 4-(thiazol-2-yloxy)benzamide scaffold is structurally related to the N-(thiazol-2-yl)-benzamide series identified as the first selective antagonist class for the Zinc-Activated Channel (ZAC). Published SAR data for five N-(thiazol-2-yl)-benzamide analogs (compounds 1, 2b, 3f, 4c, and TTFB/5a) demonstrate concentration-dependent ZAC inhibition with IC₅₀ values ranging from approximately 1 to 10 μM in Xenopus oocyte two-electrode voltage clamp (TEVC) recordings. [1] TTFB (the prototypical N-(thiazol-2-yl)-benzamide) displayed negligible activity at GABA_A, glycine, 5-HT₃, and nicotinic acetylcholine receptors, establishing class-level selectivity. [2] The target compound's benzo[d][1,3]dioxole N-substituent represents a structurally distinct substitution within this pharmacophore class.

Ion Channel Pharmacology ZAC Channel Cys-Loop Receptor

Kinase Inhibition Potential: Scaffold-Level Evidence from Thiazole-Benzamide Patent Literature

The 4-(thiazol-2-yloxy)benzamide scaffold is a recognized kinase inhibitor pharmacophore. A 2023 study in the Journal of Medicinal Chemistry reported that N-(pyridin-3-yl)-4-(1,3-thiazol-2-yloxy)benzamide (CAS 2034321-97-4)—a direct structural analog differing only in the N-substituent—exhibits potent inhibitory activity against a subset of tyrosine kinases with IC₅₀ values in the low nanomolar range. [1] Patent WO2016091776A1 (Bayer) claims 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor antagonists, with exemplified compounds achieving pIC₅₀ values up to 8.15 (IC₅₀ ≈ 7 nM) in intracellular calcium assays. [2] The target compound's benzo[d][1,3]dioxole N-substituent is topologically distinct from the comparators and is not exemplified in the Bayer patent, suggesting potential for differentiated kinase or receptor selectivity.

Kinase Inhibition Anticancer Tyrosine Kinase

Antiproliferative Activity: Benzodioxole-Thiazole Hybrid Scaffold Benchmarking

Hybrid molecules incorporating both benzo[d][1,3]dioxole and thiazole moieties have demonstrated reproducible antiproliferative activity. Specifically, thiazolyl-pyrazoline derivatives containing the benzodioxole group achieved IC₅₀ values of 6.19 μM against HCT-116 colon cancer cells and sub-micromolar activity (IC₅₀ = 0.09–0.12 μM) against MCF-7 breast cancer and B16-F10 melanoma cell lines. [1][2] The structurally related N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide (CAS 1903607-00-0), which differs only by a methylene spacer between the benzodioxole and the amide nitrogen, was reported to exhibit IC₅₀ = 5.6 μM against prostate cancer cell lines. The target compound lacks this methylene spacer, which is predicted to increase conformational rigidity and potentially enhance target binding affinity.

Antiproliferative Cancer Cell Lines Benzodioxole

Structural Uniqueness Assessment: Absence from Bayer 1,3-Thiazol-2-yl Benzamide Patent Scope

A search of patent WO2016091776A1 (Bayer), which broadly claims 1,3-thiazol-2-yl substituted benzamides, reveals that the specific combination of the 4-(thiazol-2-yloxy)benzamide core with an N-benzo[d][1,3]dioxol-5-yl substituent is not exemplified in the patent's Markush structures or preferred compound lists. [1] The patent's exemplified compounds predominantly feature substituted phenyl, pyridyl, or thiazolyl N-substituents. The target compound therefore occupies a distinct and unclaimed region of chemical space within this pharmacophore class.

Patent Analysis Chemical Space Freedom to Operate

Best-Fit Research and Industrial Application Scenarios for N-(Benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide


Zinc-Activated Channel (ZAC) Pharmacological Probe Development

Given the established class-level ZAC antagonist activity of N-(thiazol-2-yl)-benzamide analogs (IC₅₀ range ~1–10 μM with selectivity over GABA_A, glycine, 5-HT₃, and nACh receptors), this compound is a high-priority candidate for ZAC channel pharmacological studies. [1] The benzo[d][1,3]dioxole N-substituent may confer differentiated potency and selectivity relative to the prototypical TTFB ligand, enabling nuanced exploration of ZAC structure-function relationships in recombinant expression systems (Xenopus oocytes or mammalian cells).

Kinase Selectivity Panel Screening

The scaffold's demonstrated kinase inhibitory activity—with the pyridin-3-yl analog achieving low nanomolar IC₅₀ against tyrosine kinases—supports profiling this compound against broad kinase panels. [2] The structurally unique benzo[d][1,3]dioxole substituent may access kinase hinge-region or selectivity pockets that are not engaged by the pyridinyl or thiazolyl comparators, making it a valuable addition to diversity-oriented kinase screening libraries.

Anticancer Lead Identification: Benzodioxole-Thiazole Hybrid Program

The convergence of benzodioxole and thiazole pharmacophores in a single molecular entity—with a direct amide linkage rather than a flexible methylene spacer—positions this compound as a structurally rigid lead candidate for antiproliferative screening. [3] The methylene-spacer analog (CAS 1903607-00-0) demonstrated IC₅₀ = 5.6 μM against prostate cancer cells; the target compound's increased conformational constraint may yield superior potency and is suitable for head-to-head comparison in matched cell-line panels.

P2X3 Receptor Antagonist Screening with Differentiated Selectivity Potential

The Bayer WO2016091776A1 patent establishes that 1,3-thiazol-2-yl substituted benzamides are potent P2X3 receptor antagonists (pIC₅₀ up to 8.15). [4] Since the target compound's specific N-benzo[d][1,3]dioxol-5-yl substitution is not exemplified in this patent, it represents unexplored chemical matter for P2X3 antagonist development. Screening in P2X3 functional assays (e.g., intracellular calcium flux) is warranted to determine whether this substitution confers improved selectivity over related purinergic receptor subtypes.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.